molecular formula C13H21NO3 B3325022 tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 203662-58-2

tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B3325022
CAS No.: 203662-58-2
M. Wt: 239.31 g/mol
InChI Key: IAUYRDUQIWSCOC-UHFFFAOYSA-N
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Description

Tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a sophisticated bicyclic pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a cis-fused octahydrocyclopenta[c]pyrrole core, a rigid scaffold that effectively restricts the conformation of potential drug molecules. This structure is typically protected at the pyrrolidine nitrogen by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability and manipulate solubility during synthetic sequences . The key functional group is the formyl moiety at the 5-position, which provides a highly versatile chemical handle for further derivatization through nucleophilic addition or reductive amination, enabling the rapid exploration of structure-activity relationships. This scaffold is recognized as a critical intermediate in the synthesis of active pharmaceutical ingredients. Related octahydrocyclopenta[c]pyrrole carboxylic acid derivatives are prominent in the research of antiviral agents, particularly for the treatment of Hepatitis C virus (HCV) infections . The constrained bicyclic structure is valued for mimicking prolinediyl structures in peptides, potentially leading to enhanced metabolic stability and bioavailability in drug candidates . As a high-value building block, it is essential for researchers developing novel small-molecule therapeutics. This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 5-formyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYRDUQIWSCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. Pyrrole derivatives are known for their biological activity, including:

  • Antimicrobial Activity : Research indicates that compounds similar to tert-butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that certain fused pyrroles can inhibit pro-inflammatory cytokines and demonstrate antimicrobial effects in vitro.
  • Anticancer Activity : The anticancer potential of pyrrole derivatives is well-documented. Compounds with similar structures have been shown to induce cytotoxicity in cancer cell lines such as HepG2 and EACC. Mechanistic studies suggest that these compounds may modulate apoptotic signaling pathways, leading to increased cancer cell death.

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : The compound can participate in various reactions leading to the formation of complex heterocyclic structures, which are essential in pharmaceuticals and agrochemicals .
  • Functional Group Transformations : The presence of reactive functional groups allows for further derivatization, enabling the synthesis of more complex molecules tailored for specific applications .

Case Study 1: Antimicrobial Properties

A comparative analysis of several pyrrole derivatives demonstrated that those containing fused rings exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess efficacy and found that structural modifications significantly impacted biological activity.

Case Study 2: Anticancer Effects

A recent investigation focused on the anticancer effects of pyrrole analogs against multiple cancer cell lines. Results showed a dose-dependent reduction in cell proliferation and increased apoptosis markers, suggesting potential therapeutic applications in oncology. The study highlighted the importance of structural features in enhancing biological activity.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anticancer properties; potential drug candidates
Synthetic Organic ChemistryBuilding block for heterocycle synthesis; functional group transformations

Mechanism of Action

The mechanism by which tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate, differing primarily in substituents and functional groups:

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Differences : Replaces the formyl group with a ketone (oxo) at position 4.
  • Physical Properties :
    • Boiling Point: 325.8 ± 35.0 °C (predicted)
    • Density: 1.139 ± 0.06 g/cm³
    • pKa: -0.82 ± 0.20 (indicative of weak acidity) .
  • Hazards : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) .
  • Applications : Used in chemical manufacturing and as a laboratory intermediate .

tert-Butyl endo-5-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 1793108-50-5)

  • Molecular Formula : C₁₃H₂₂N₂O₂ (inferred from structure)
  • Key Differences: Substitutes the formyl group with a methylamino (-NHCH₃) moiety.
  • Properties : Likely higher basicity due to the amine group, altering solubility and reactivity compared to the formyl derivative. Exact physical data are unavailable in the evidence .

Pyrrole-2-carboxylate Derivatives (e.g., Compounds [3] and [4] in )

  • Key Differences : Lack the bicyclic octahydrocyclopenta[c]pyrrole scaffold but retain the pyrrole-2-carboxylate motif.
  • Biological Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis (MIC = 12.5 μg/mL) .

Comparative Analysis Table

Parameter This compound cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Pyrrole-2-carboxylate Derivatives
CAS Number 203662-58-2 146231-54-1 Varies (e.g., [3], [4] in )
Molecular Formula C₁₃H₂₁NO₃ C₁₂H₁₉NO₃ C₈H₇NO₂ (example)
Substituent at Position 5 Formyl (-CHO) Oxo (=O) Variable (e.g., benzyloxy, ester)
Molecular Weight (g/mol) 239.31 225.28 ~165–250
Polarity Higher (due to -CHO) Moderate (due to ketone) Variable
Hazards Not explicitly reported; likely similar to oxo analog Acute toxicity, skin/eye irritation Depends on substituents
Applications Pharmaceutical intermediate, lab chemical Chemical synthesis Antimicrobial agents

Key Research Findings

Functional Group Impact : The formyl group in this compound enhances electrophilicity compared to the oxo derivative, making it more reactive in nucleophilic addition reactions (e.g., reductive amination) .

Stability Considerations : The oxo analog (CAS: 146231-54-1) is sensitive to environmental stimuli, suggesting that the formyl derivative may require stringent storage conditions to prevent degradation .

Biological Relevance : While pyrrole-2-carboxylates exhibit antimycobacterial activity , the bicyclic structure of the target compound could improve metabolic stability or target affinity in drug design.

Biological Activity

Chemical Properties:

  • Molecular Formula: C13H21NO3
  • Molecular Weight: 239.31 g/mol
  • CAS Number: 203662-58-2
  • IUPAC Name: tert-butyl 5-formyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a fused pyrrole structure, which is a significant motif in many biologically active molecules.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial activity. A study evaluating various pyrrole compounds found that certain derivatives effectively inhibited the growth of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation . For example, compounds similar to this compound were shown to affect cellular viability through caspase activation assays.

Cytotoxic Effects

A series of studies have focused on the cytotoxic effects of pyrrole derivatives. The resazurin assay has been utilized to measure the viability of cancer cells treated with these compounds. Results indicated that some derivatives possess significant cytotoxicity against various cancer cell lines, including HepG2 and EACC .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor binding, leading to altered cellular responses. However, detailed mechanistic studies are still required to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl 5-formyl-octahydrocyclopenta[b]pyrrole-2-carboxylateStructureModerate antimicrobial activity
tert-Butyl 5-formyl-octahydrocyclopenta[d]pyrrole-2-carboxylateStructureEnhanced anticancer effects

These compounds share structural similarities but differ in their substituents and biological activities. Such variations can significantly influence their pharmacological profiles.

Case Studies

  • Antimicrobial Efficacy Study : A recent study tested a range of pyrrole derivatives against common pathogens. This compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as a lead compound in drug development for infectious diseases.
  • Cytotoxicity Evaluation : In a comparative study involving various pyrroles, it was found that this compound exhibited superior cytotoxic effects against HepG2 liver cancer cells compared to its analogs. The results highlighted its potential as an anticancer agent and warranted further investigation into its mechanism of action.

Q & A

Q. Notes

  • Avoid referencing commercial databases (e.g., BenchChem) per user constraints.
  • For synthesis scale-up, consult protocols for structurally related compounds in peer-reviewed journals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate
Reactant of Route 2
tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate

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